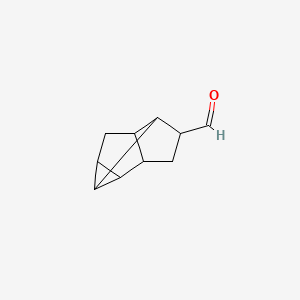
2-Furaldehyde, 5-furfuryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Furfuryl-2-furancarbaldehyde is an organic compound with the molecular formula C10H8O3. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes two furan rings connected by a methylene bridge and an aldehyde group. It is a colorless to pale yellow liquid with a characteristic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Furfuryl-2-furancarbaldehyde can be synthesized through various methods. One common method involves the reaction of furfural with furfuryl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the methylene bridge between the two furan rings.
Industrial Production Methods: In industrial settings, 5-Furfuryl-2-furancarbaldehyde is produced through the catalytic hydrogenation of furfural. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation reaction converts furfural to furfuryl alcohol, which is then further reacted to form 5-Furfuryl-2-furancarbaldehyde.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Furfuryl-2-furancarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, to form halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products Formed:
Oxidation: 5-Furfuryl-2-furancarboxylic acid.
Reduction: 5-Furfuryl-2-furfuryl alcohol.
Substitution: 5-Bromo-2-furancarbaldehyde, 5-Nitro-2-furancarbaldehyde.
Wissenschaftliche Forschungsanwendungen
5-Furfuryl-2-furancarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various furan derivatives and polymers. It is also used in the production of resins and adhesives.
Biology: It is studied for its potential antimicrobial and antifungal properties. Researchers are investigating its use as a bioactive compound in pharmaceuticals.
Medicine: It is being explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of flavor and fragrance compounds, as well as in the manufacture of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Furfuryl-2-furancarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The furan rings can also interact with biological membranes, affecting their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
5-Furfuryl-2-furancarbaldehyde can be compared with other similar compounds, such as:
Furfural: A simpler furan derivative with a single aldehyde group. It is used as a precursor for the synthesis of various chemicals and as a solvent.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group. It is studied for its potential use in biofuels and as a platform chemical for the synthesis of various bio-based products.
2-Furancarboxaldehyde: Another furan derivative with an aldehyde group. It is used in the production of resins, solvents, and pharmaceuticals.
Uniqueness: 5-Furfuryl-2-furancarbaldehyde is unique due to its dual furan ring structure and the presence of both an aldehyde group and a methylene bridge. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8O3 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
5-(furan-2-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c11-7-10-4-3-9(13-10)6-8-2-1-5-12-8/h1-5,7H,6H2 |
InChI-Schlüssel |
ZVXQJTFLBBRAPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CC2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


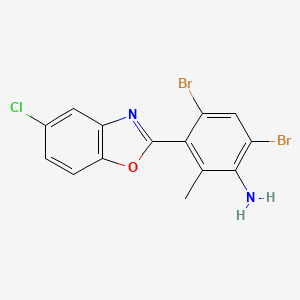
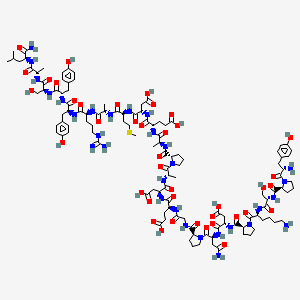
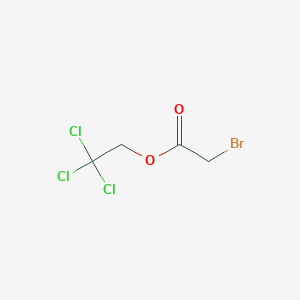
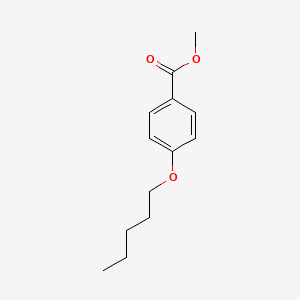
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
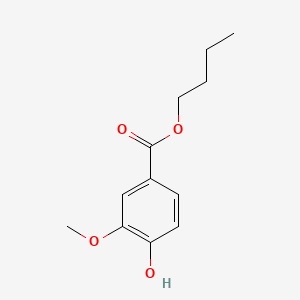
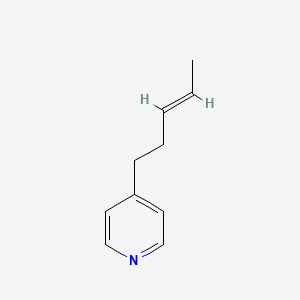
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
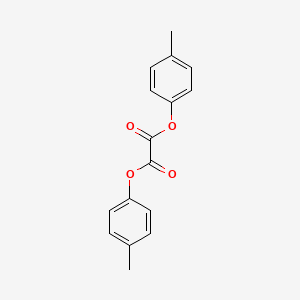
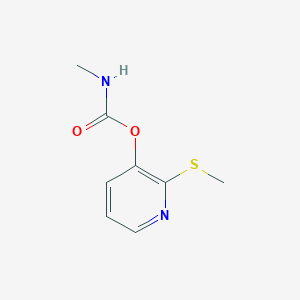
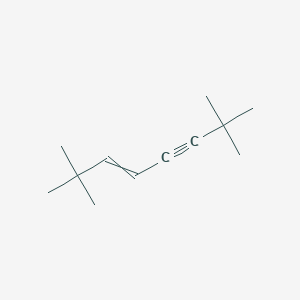
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
